molecular formula C15H16N2O4S B3735816 2-anilino-8-(ethoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione

2-anilino-8-(ethoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione

Cat. No. B3735816
M. Wt: 320.4 g/mol
InChI Key: KSADFJVRYWOECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-anilino-8-(ethoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It is a heterocyclic compound that contains a spirocyclic structure, which makes it unique and interesting for researchers.

Mechanism of Action

The mechanism of action of 2-anilino-8-(ethoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-anilino-8-(ethoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-anilino-8-(ethoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione in lab experiments include its unique spirocyclic structure, its anti-tumor, anti-inflammatory, and anti-bacterial properties, and its potential use as an anti-cancer agent. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-anilino-8-(ethoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione. These include:
1. Further studies on its mechanism of action and its potential use as an anti-cancer agent.
2. Studies on its potential use as an anti-inflammatory and anti-bacterial agent.
3. Studies on its potential use in combination with other drugs for the treatment of cancer.
4. Studies on its potential use in drug delivery systems.
5. Studies on its potential use in the development of new drugs for the treatment of other diseases.

Scientific Research Applications

2-anilino-8-(ethoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use as an anti-cancer agent.

properties

IUPAC Name

8-(ethoxymethyl)-2-phenylimino-7-oxa-1-thia-3-azaspiro[4.4]nonane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-2-20-9-11-8-15(13(19)21-11)12(18)17-14(22-15)16-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSADFJVRYWOECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC2(C(=O)NC(=NC3=CC=CC=C3)S2)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilino-8-(ethoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-anilino-8-(ethoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione
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2-anilino-8-(ethoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione

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